

# N-Nonylaniline as a Chemical Intermediate: A Technical Guide

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## Compound of Interest

Compound Name: N-Nonylaniline

Cat. No.: B15493716

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Disclaimer: Publicly available information specifically on **N-Nonylaniline** is limited. This guide provides a comprehensive overview based on the general chemistry of N-alkylanilines and data from related compounds. The experimental protocols and data presented are illustrative and may require optimization for **N-Nonylaniline**.

## Introduction

**N-Nonylaniline** is a substituted aromatic amine with a nonyl group attached to the nitrogen atom. Like other N-alkylanilines, it is a versatile chemical intermediate with potential applications in the synthesis of dyes, agrochemicals, pharmaceuticals, and other specialty organic compounds.[1][2] The presence of the long alkyl chain (nonyl group) imparts significant lipophilicity to the molecule, which can be advantageous in modulating the solubility and biological activity of its derivatives. This guide provides an in-depth look at the presumed chemical properties, synthesis, and potential applications of **N-Nonylaniline** for researchers, scientists, and professionals in drug development.

## Physicochemical Properties

Specific experimental data for **N-Nonylaniline** is scarce. The following table summarizes predicted and extrapolated data based on related N-alkylanilines. For comparison, data for Aniline, N-Methylaniline, N-Ethylaniline, N-Pentylaniline, and 4-Nonylaniline are also included.

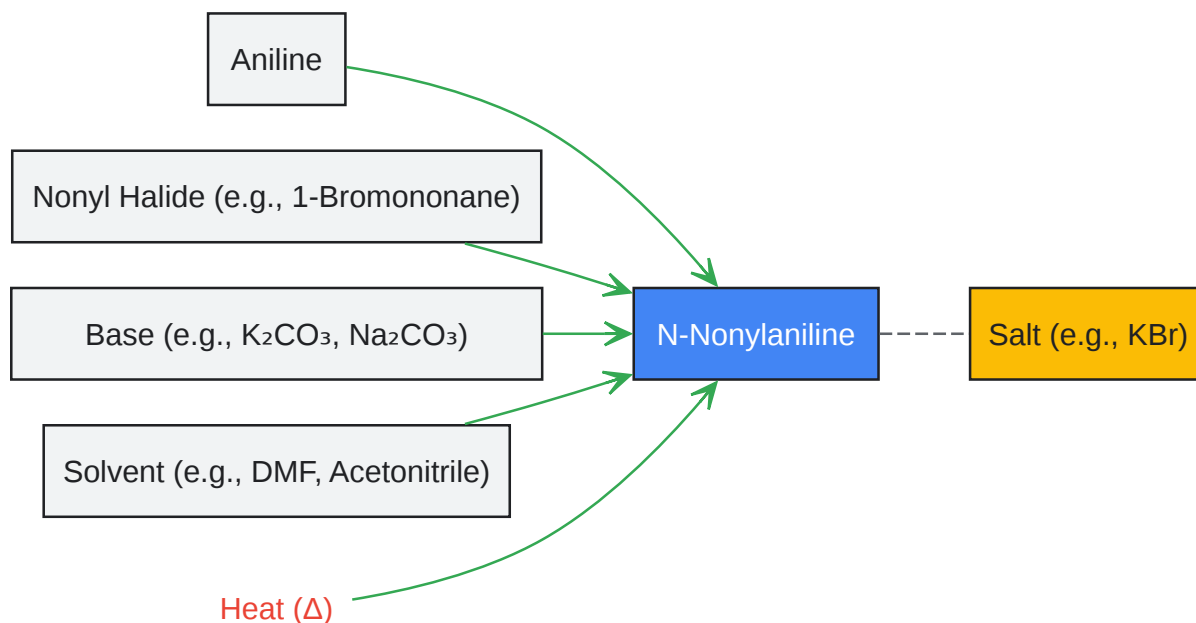
Property	N-Nonylaniline (Predicted/Extrapolated)	Aniline[3]	N-Methylaniline[4][5]	N-Ethylaniline[6]	N-Pentylaniline[7]	4-Nonylaniline[8]
Molecular Formula	C <sub>15</sub> H <sub>25</sub> N	C <sub>6</sub> H <sub>7</sub> N	C <sub>7</sub> H <sub>9</sub> N	C <sub>8</sub> H <sub>11</sub> N	C <sub>11</sub> H <sub>17</sub> N	C <sub>15</sub> H <sub>25</sub> N
Molecular Weight	219.37 g/mol	93.13 g/mol	107.15 g/mol	121.18 g/mol	163.26 g/mol	219.37 g/mol
CAS Number	Not available	62-53-3	100-61-8	103-69-5	2655-27-8	37529-29-6
Boiling Point	~330-340 °C at 760 mmHg	184.1 °C	194-196 °C	205 °C	258.3 °C	333.2 °C
Melting Point	Not available	-6.3 °C	-57 °C	-63 °C	Not available	Not available
Density	~0.9 g/cm <sup>3</sup>	1.022 g/cm <sup>3</sup>	0.989 g/cm <sup>3</sup>	0.963 g/cm <sup>3</sup>	0.933 g/cm <sup>3</sup>	~0.9 g/cm <sup>3</sup>
Appearance	Likely a colorless to yellowish oily liquid	Colorless to brown oily liquid	Colorless to pale yellow liquid	Colorless to yellow liquid	Not available	Not available

## Synthesis of N-Nonylaniline

The primary route for the synthesis of **N-Nonylaniline** is the N-alkylation of aniline. This can be achieved through several methods, with the most common being the reaction of aniline with a nonyl halide (e.g., 1-bromononane or 1-iodononane).

## General Synthesis Pathway

The synthesis involves the nucleophilic substitution of a halide from an alkyl halide by the lone pair of electrons on the nitrogen atom of aniline.



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Caption: General synthesis of **N-Nonylaniline** via N-alkylation of aniline.

## Experimental Protocol: N-Alkylation of Aniline with 1-Bromononane (Illustrative)

This protocol is a generalized procedure for the N-alkylation of anilines and would require optimization for the specific synthesis of **N-Nonylaniline**.

Materials:

- Aniline
- 1-Bromononane
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>), anhydrous
- N,N-Dimethylformamide (DMF) or Acetonitrile

- Diethyl ether or Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

#### Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and DMF.
- Stir the mixture at room temperature for 10-15 minutes.
- Add 1-bromononane (1.1 eq) dropwise to the stirred suspension.
- Heat the reaction mixture to 80-100 °C and maintain this temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure **N-Nonylaniline**.

## Spectral Data (Predicted)

While specific spectra for **N-Nonylaniline** are not readily available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds

like N-methylaniline.<sup>[9][10]</sup>

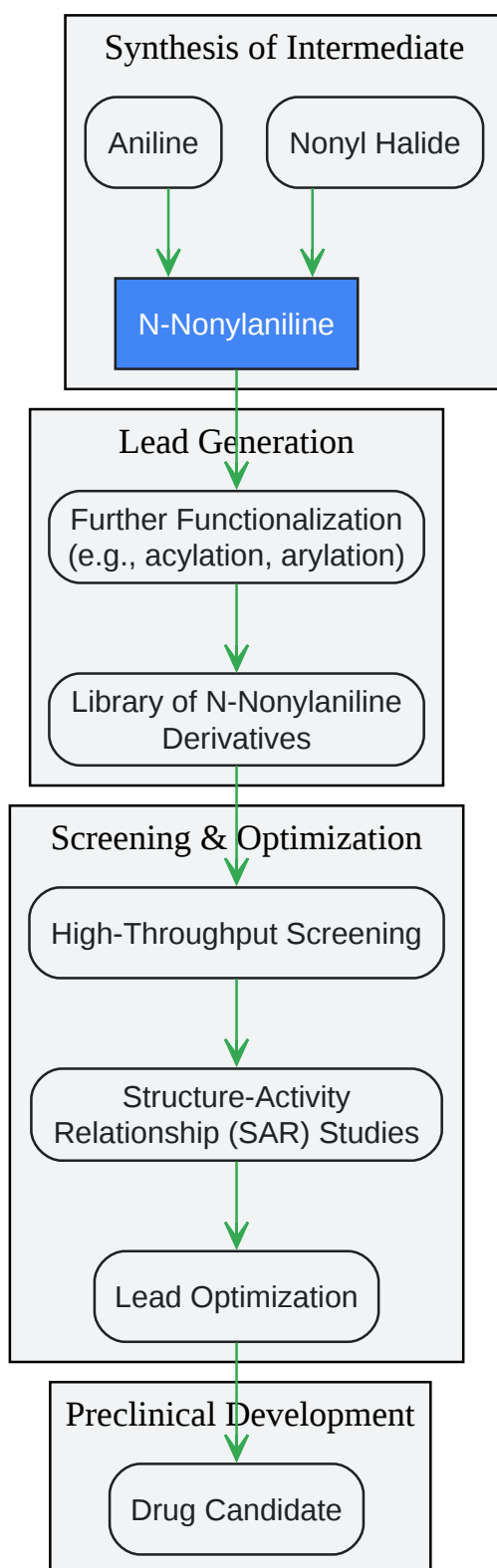
Spectral Data	Predicted Characteristics for N-Nonylaniline
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Aromatic protons (phenyl group): Multiplets in the range of <math>\delta</math> 6.5-7.3 ppm.</li><li>- N-H proton: A broad singlet, the chemical shift of which is concentration and solvent dependent.</li><li>- Methylene group attached to nitrogen (-NH-CH<sub>2</sub>-): A triplet around <math>\delta</math> 3.1-3.3 ppm.</li><li>- Other methylene groups of the nonyl chain: Multiplets in the range of <math>\delta</math> 1.2-1.6 ppm.</li><li>- Terminal methyl group (-CH<sub>3</sub>): A triplet around <math>\delta</math> 0.9 ppm.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Aromatic carbons: Peaks in the range of <math>\delta</math> 112-150 ppm.</li><li>- Carbon of the methylene group attached to nitrogen (-NH-CH<sub>2</sub>-): A peak around <math>\delta</math> 45-50 ppm.</li><li>- Carbons of the other methylene groups in the nonyl chain: Peaks in the range of <math>\delta</math> 22-32 ppm.</li><li>- Carbon of the terminal methyl group (-CH<sub>3</sub>): A peak around <math>\delta</math> 14 ppm.</li></ul>
IR (Infrared)	<ul style="list-style-type: none"><li>- N-H stretch: A sharp to medium band around 3400-3450 cm<sup>-1</sup>.</li><li>- C-H stretch (aromatic): Bands above 3000 cm<sup>-1</sup>.</li><li>- C-H stretch (aliphatic): Bands below 3000 cm<sup>-1</sup> (around 2850-2960 cm<sup>-1</sup>).</li><li>- C=C stretch (aromatic): Bands in the region of 1500-1600 cm<sup>-1</sup>.</li><li>- C-N stretch: A band in the region of 1250-1350 cm<sup>-1</sup>.</li></ul>
Mass Spectrometry (MS)	<ul style="list-style-type: none"><li>- Molecular ion peak (M<sup>+</sup>) at m/z = 219.</li><li>- Fragmentation pattern would likely show loss of alkyl fragments from the nonyl chain.</li></ul>

## Role as a Chemical Intermediate in Drug Development

N-alkylanilines are important precursors in the synthesis of various pharmaceuticals.<sup>[2]</sup> The introduction of an N-nonyl group can significantly enhance the lipophilicity of a molecule, potentially improving its membrane permeability and pharmacokinetic profile.

## General Workflow in Drug Discovery

The following diagram illustrates a generalized workflow where **N-Nonylaniline** could be utilized as a key intermediate in a drug discovery program.

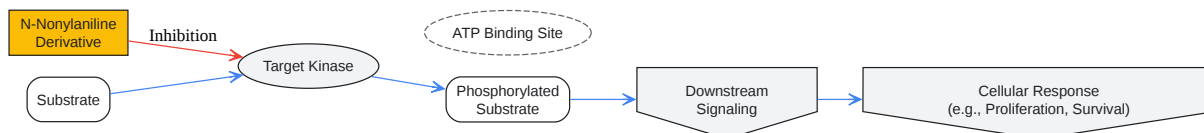


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Caption: Workflow for utilizing **N-Nonylaniline** in drug discovery.

## Potential Signaling Pathway Modulation

Derivatives of N-alkylanilines have been explored as modulators of various biological targets. For instance, aniline derivatives can be precursors to kinase inhibitors. The nonyl group could serve as a hydrophobic anchor, interacting with hydrophobic pockets in the target protein.



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Caption: Hypothetical inhibition of a kinase signaling pathway by an **N-Nonylaniline** derivative.

## Conclusion

**N-Nonylaniline**, while not a widely documented compound, holds potential as a valuable chemical intermediate, particularly in fields requiring molecules with tailored lipophilicity such as drug development and material science. Its synthesis can be readily extrapolated from established methods for N-alkylanilines. Further research into the specific properties and reactivity of **N-Nonylaniline** would be beneficial to fully realize its synthetic utility. The information presented in this guide, though largely based on analogy to related compounds, provides a solid foundation for researchers and scientists interested in exploring the chemistry and applications of this intriguing molecule.

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